molecular formula C11H21NO B2802617 1-Pentan-3-ylpiperidine-4-carbaldehyde CAS No. 1537565-45-9

1-Pentan-3-ylpiperidine-4-carbaldehyde

Cat. No.: B2802617
CAS No.: 1537565-45-9
M. Wt: 183.295
InChI Key: FUDINSAPXPWWGJ-UHFFFAOYSA-N
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Description

1-Pentan-3-ylpiperidine-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pentyl group attached to the third carbon of the ring, along with a formyl group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentan-3-ylpiperidine-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with pentan-3-one in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically require anhydrous conditions and a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Pentan-3-ylpiperidine-4-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-Pentan-3-ylpiperidine-4-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

1-Pentan-3-ylpiperidine-4-carbaldehyde is similar to other piperidine derivatives, such as 1-(Pentan-3-yl)piperidine and 1-Pentan-3-ylpiperidine-4-carboxylic acid. its unique structure, particularly the presence of the formyl group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(Pentan-3-yl)piperidine

  • 1-Pentan-3-ylpiperidine-4-carboxylic acid

  • Piperidine derivatives with different substituents

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Properties

IUPAC Name

1-pentan-3-ylpiperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-3-11(4-2)12-7-5-10(9-13)6-8-12/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDINSAPXPWWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(CC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537565-45-9
Record name 1-(pentan-3-yl)piperidine-4-carbaldehyde
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